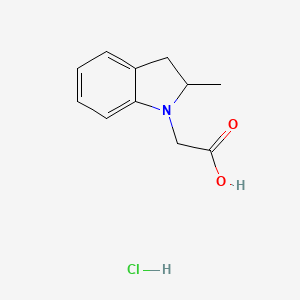

乙基-S-(+)-氯吡格雷硫酸盐

描述

Compounds like Ethyl-S-(+)-Clopidogrel Sulfate often belong to a class of organic compounds known as thiols and sulfides . Thiols are organic compounds with a sulfur atom bonded to a hydrogen atom, known for their foul smell. Sulfides have a sulfur atom bonded to two other atoms .

Synthesis Analysis

The synthesis of similar compounds often involves esterification reactions. For example, ethyl lactate is synthesized through the esterification reaction between ethanol and lactic acid . Both reactants can be generated from biomass raw materials .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using Lewis structures . Lewis structures show all of the valence electrons in an atom or molecule .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve transesterification . Transesterification is a process that involves exchanging the organic group R″ of an ester with the organic group R′ of an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various methods. For example, ethyl acetate has a clear, liquid form and a fruity odor .科学研究应用

成核动力学在反应结晶中:与乙基-S-(+)-氯吡格雷硫酸盐密切相关的氯吡格雷氢硫酸盐多晶型物的成核动力学在 2-丁醇和乙酸乙酯的混合物中进行了研究。发现成核的诱导期随着过饱和度和温度的升高而降低。这项研究提供了对这些多晶型物的临界成核尺寸和界面能的见解,这对药物结晶过程至关重要 (Li, Zhao, Xin, & Zhou, 2020)。

不对称合成:开发了一种不对称合成 (S)-( )-氯吡格雷氢硫酸盐的方法。该方法涉及施特雷克反应,对于生产对映体纯净形式的氯吡格雷至关重要,这是提高药物疗效的关键方面 (Sashikanth, Raju, Somaiah, Rao, & Reddy, 2013)。

代谢物鉴定:对氯吡格雷的代谢物乙基氯吡格雷 (ECLO) 的研究表明,ECLO 进一步氧化形成乙基化代谢物。这项研究对于了解氯吡格雷及其衍生物在酒精存在下的代谢途径至关重要 (Hu, Laizure, Herring, & Parker, 2014)。

溶解度研究:研究了无定形氯吡格雷氢硫酸盐在各种溶剂中的溶解度。了解溶解度对于药物制剂和生物利用度至关重要 (Liu, Zhao, Cui, & Ren, 2015)。

羧酸酯酶相互作用:一项研究重点关注氯吡格雷与羧酸酯酶之间的相互作用,羧酸酯酶是一种水解酯类药物的酶。这项研究对于了解氯吡格雷衍生物的药理作用至关重要 (Tang et al., 2006)。

作用机制

The mechanism of action of similar compounds often involves interactions with biological systems. For example, icosapent ethyl, a purified derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid, has been shown to have beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .

安全和危害

未来方向

The future directions of research on similar compounds often involve the development of more complex structures and the exploration of new applications . For example, recent advances in the controlled RAFT polymerization of complex macromolecular architectures based on poly(N-vinyl pyrrolidone), PNVP, are summarized in a review article .

属性

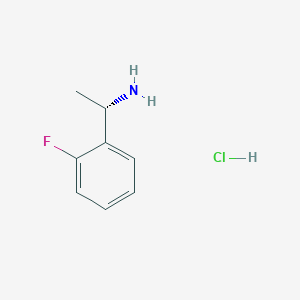

IUPAC Name |

ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQIIDIBKISIG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B3098185.png)

![Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3098227.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)

![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)